2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide
Description
2-(6-Fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide is a synthetic organic compound featuring a fluoro-substituted indole core linked to a thiazole ring via an acetamide bridge. The thiazole ring contributes to its heterocyclic diversity, a feature common in pharmacologically active compounds. For instance, compounds with fluoroindole motifs often exhibit improved metabolic stability and target selectivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c14-10-2-1-9-3-5-17(11(9)7-10)8-12(18)16-13-15-4-6-19-13/h1-7H,8H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCOVJSMCBVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 6-fluoroindole, is subjected to a series of reactions to introduce the acetamide group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thioamides or thioesters. The cyclization reaction to form the thiazole ring can be catalyzed by acids or bases, depending on the specific reagents used.
Coupling Reaction: The final step involves coupling the fluoroindole derivative with the thiazole moiety. This can be achieved through a nucleophilic substitution reaction, where the acetamide group of the indole derivative reacts with a suitable leaving group on the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Activity
Fluorine Substitution
- 6-Fluoroindole Derivatives: The fluorine atom at the indole 6-position increases lipophilicity, improving membrane permeability and target binding. For example, fluorinated indoles in showed superior cytotoxicity (IC50 ~2 µg/mL) compared to non-fluorinated analogs .
- Fluorophenyl-Thiazoles : In , fluorophenyl-thiazole hybrids demonstrated potent antibacterial activity, attributed to fluorine’s electron-withdrawing effects enhancing receptor interactions .
Thiazole vs. Thiadiazole Cores
- Thiazole (as in the target compound): Offers moderate metabolic stability and versatility in hydrogen bonding. The thiazole in ’s compound enabled Ca²⁺ sensitization via hydrophobic interactions .
- Thiadiazole (): Exhibits stronger anticancer activity due to its planar structure, facilitating DNA intercalation or topoisomerase inhibition .
Acetamide Linker Modifications
- Thioether vs. Ether Bridges : compared thioether-linked indoles (e.g., N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide) with ether-linked analogs. Thioethers showed higher anticancer activity, likely due to sulfur’s polarizability and redox activity .
Pharmacological Mechanisms
- Anticancer Activity : Fluorinated indole-thiazoles (e.g., ) inhibit cancer cell proliferation via kinase inhibition or apoptosis induction. The fluorine atom enhances binding to ATP pockets in kinases .
- Ca²⁺ Sensitization : The thiazol-2-ylacetamide motif in ’s compound increased force generation in cardiac trabeculae by stabilizing Ca²⁺-bound troponin C .
- Antimicrobial Effects : Thiazole derivatives with fluorophenyl groups () disrupt bacterial cell wall synthesis or efflux pumps, with fluorine improving pharmacokinetic profiles .
Solubility and Bioavailability
Table 2: Solubility and Pharmacokinetic Comparisons
Biological Activity
Overview
2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide is a synthetic compound belonging to the class of indole derivatives, characterized by a fluoro-substituted indole ring and a thiazole moiety linked via an acetamide group. This compound has garnered attention in various fields, particularly for its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-(6-fluoroindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide. Its molecular formula is C13H10FN3OS, with a molecular weight of approximately 273.30 g/mol. The structure features a unique combination of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-fluoroindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
| Molecular Formula | C13H10FN3OS |
| Molecular Weight | 273.30 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit enzymes linked to cell proliferation, potentially leading to anticancer effects. The compound's unique structure allows it to modulate various signaling pathways associated with inflammation and cancer cell survival.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity : Studies have shown that thiazole-containing compounds can exhibit IC50 values in the low micromolar range against cancer cells such as HCT116 (colorectal cancer) and U251 (glioblastoma) cells .
Compound Cell Line IC50 (µM) Similar Thiazole Compound HCT116 <30 Similar Thiazole Compound U251 <30
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known for their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in bacteria.
Anti-inflammatory Properties
Indole and thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These properties make them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indole-thiazole derivatives:
- Synthesis and Evaluation : A study synthesized various indole-thiazole analogues and assessed their anticancer properties against multiple cancer cell lines, highlighting the importance of substituents on the indole and thiazole rings for enhancing activity .
- Mechanistic Studies : Another research effort investigated the mechanism by which these compounds induce apoptosis in cancer cells, focusing on their ability to activate caspases and modulate cell cycle progression .
- Structure–Activity Relationship (SAR) : The SAR analysis of related compounds has revealed that modifications on the thiazole ring significantly impact biological activity, suggesting that further optimization could enhance efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide and its structural analogs?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes under copper-catalyzed conditions. For example, substituted acetamide derivatives are prepared by reacting alkyne-functionalized intermediates (e.g., (prop-2-yn-1-yloxy)naphthalene) with azidoacetamides in a solvent system like tert-butanol-water (3:1) with Cu(OAc)₂ as a catalyst. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .
- Key Variables : Solvent polarity, catalyst loading (10 mol% Cu(OAc)₂), and reaction time (6–8 hours at room temperature) significantly influence yield .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Multimodal spectroscopy is employed:
- IR Spectroscopy : Identifies functional groups (e.g., –NH stretch at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry (e.g., triazole proton resonance at δ 8.36 ppm) and substituent positions .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .
- Purity Assessment : Elemental analysis (C, H, N) and HPLC are used to confirm ≥95% purity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yields of fluorinated indole-thiazole acetamides?
- Methodological Answer : A Design of Experiments (DoE) approach is recommended:
- Variables : Solvent ratio (tert-BuOH:H₂O), temperature (room temp vs. reflux), and catalyst type (Cu(I) vs. Cu(II)).
- Case Study : Replacing Cu(OAc)₂ with CuI in DMF increased yields of triazole-linked analogs by 15% due to enhanced catalytic efficiency .
- Analytical Tools : Reaction kinetics monitored via in-situ FTIR or LC-MS to identify rate-limiting steps .
Q. What computational strategies predict binding interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) are used to model interactions. For example, docking studies revealed that analogs with electron-withdrawing groups (e.g., –F, –Br) exhibit stronger binding to kinase active sites (e.g., ΔG = -9.2 kcal/mol for 9c vs. -8.5 kcal/mol for 9b) .
- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do structural modifications (e.g., substituents on indole/thiazole rings) influence pharmacological activity?
- Methodological Answer : SAR Studies involve synthesizing analogs with varied substituents (e.g., –F, –CH₃, –OCH₃) and testing their bioactivity:
- Anticancer Activity : Fluorine at the 6-position of indole enhances cytotoxicity (e.g., IC₅₀ = 2.1 µM vs. 8.7 µM for non-fluorinated analogs in MCF-7 cells) .
- Antimicrobial Activity : Thiazole-linked acetamides with –NO₂ groups show broad-spectrum activity (MIC = 4 µg/mL against S. aureus) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Case Example : Conflicting ¹H NMR shifts for triazole protons (δ 8.36 vs. δ 8.12) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH variations. Validate using standardized conditions (e.g., 400 MHz, DMSO-d₆) .
- Cross-Validation : Compare HRMS and elemental analysis data across studies to rule out impurities .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
